1,1,1-Tris(hydroxymethyl)ethane
Overview
Description
1,1,1-Tris(hydroxymethyl)ethane, also known as 2-(hydroxymethyl)-2-methylpropane-1,3-diol, is an organic compound with the formula CH₃C(CH₂OH)₃. This colorless solid is a triol, meaning it contains three hydroxyl functional groups. It features three primary alcohol groups in a compact neopentyl structure, making it a versatile compound in various chemical applications .
Mechanism of Action
. . . .
Mode of Action
The mode of action of TME is primarily through its ability to form esters with other molecules . These esters are known for their resistance to heat, light, hydrolysis, and oxidation . This makes TME a valuable compound in various industrial applications.
Biochemical Pathways
Tme is produced via a two-step process, starting with the condensation reaction of propionaldehyde with formaldehyde . The second step entails a Cannizzaro reaction .
Result of Action
The primary result of TME’s action is the formation of esters that are resistant to heat, light, hydrolysis, and oxidation . This makes TME useful in the production of various industrial products, including alkyd and polyester resins, powder coating resins, synthetic lubricants based on polyol esters, stabilizers for plastics, plasticizers, and pigment coatings based on titanium dioxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Tris(hydroxymethyl)ethane is produced via a two-step process:
Condensation Reaction: Propionaldehyde reacts with formaldehyde to form 2,2-bis(hydroxymethyl)propionaldehyde. [ \text{CH}_3\text{CH}_2\text{CHO} + 2 \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{C}(\text{CH}_2\text{OH})_2\text{CHO} ]
Cannizzaro Reaction: The intermediate undergoes a Cannizzaro reaction with formaldehyde and sodium hydroxide to yield trimethylolethane. [ \text{CH}_3\text{C}(\text{CH}_2\text{OH})_2\text{CHO} + \text{CH}_2\text{O} + \text{NaOH} \rightarrow \text{CH}_3\text{C}(\text{CH}_2\text{OH})_3 + \text{NaO}_2\text{CH} ]
Industrial Production Methods: In industrial settings, the preparation involves three main processes: condensation, neutralization, and refinement. The condensation reaction is carried out at 35-40°C for about 5 hours. The product is then neutralized with formic acid, concentrated, filtered, and further refined through ion exchange resin, drying, and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Tris(hydroxymethyl)ethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,1,1-Tris(hydroxymethyl)ethane has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the production of alkyd and polyester resins, powder coating resins, and synthetic lubricants.
Biology: Utilized in the development of smart textiles with thermo-regulating properties.
Comparison with Similar Compounds
Trimethylolpropane (TMP): Similar structure but with a different alkyl group.
Neopentyl glycol: Contains two hydroxyl groups instead of three.
Pentaerythritol: Contains four hydroxyl groups.
Uniqueness: 1,1,1-Tris(hydroxymethyl)ethane is unique due to its compact neopentyl structure and three primary alcohol groups, which provide superior weatherability and resistance to alkali and heat compared to similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-2-methylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJQHYBHAIHNGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026444 | |
Record name | 2-(Hydroxymethyl)-2-methyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless or white solid; [HSDB] | |
Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1-Tris(hydroxymethyl)ethane | |
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Boiling Point |
283 °C, BP: 137 °C at 15 mm Hg | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in water and ethanol; insoluble in diethyl ether and benzene; very soluble in acetic acid, Soluble in water and ethanol, In water, 140 g per 100 g at 25 °C | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.210 g/cu cm at 20 °C | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder or needles from alcohol, Colorless crystals | |
CAS No. |
77-85-0 | |
Record name | Trimethylolethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,1-Tris(hydroxymethyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077850 | |
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Record name | Trimethylolethane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65581 | |
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Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Hydroxymethyl)-2-methyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylidynetrimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.968 | |
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Record name | TRIMETHYLOLETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D10NYN23W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
204 °C | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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